
(3-Amino-6-iodo-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-6-iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an amino group, an iodine atom, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-iodo-2-methylphenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxymethyl groups. One common method includes the following steps:
Iodination: A precursor such as 2-methylphenol is iodinated using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Amination: The iodinated intermediate is then subjected to an amination reaction using ammonia or an amine source under suitable conditions.
Hydroxymethylation: Finally, the amino-iodo intermediate undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-6-iodo-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: (3-Amino-6-iodo-2-methylphenyl)carboxylic acid.
Reduction: (3-Amino-6-iodo-2-methylphenyl)amine.
Substitution: (3-Amino-6-azido-2-methylphenyl)methanol or (3-Amino-6-cyano-2-methylphenyl)methanol.
Applications De Recherche Scientifique
(3-Amino-6-iodo-2-methylphenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Amino-6-iodo-2-methylphenyl)methanol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The amino and hydroxymethyl groups can interact with active sites or binding pockets, while the iodine atom can enhance binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-6-bromo-2-methylphenyl)methanol
- (3-Amino-6-chloro-2-methylphenyl)methanol
- (3-Amino-6-fluoro-2-methylphenyl)methanol
Uniqueness
(3-Amino-6-iodo-2-methylphenyl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger size and higher polarizability of iodine compared to other halogens can enhance interactions with biological targets and improve the compound’s efficacy in certain applications.
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
(3-amino-6-iodo-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-3,11H,4,10H2,1H3 |
Clé InChI |
VEXGRUQESQTMAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1CO)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
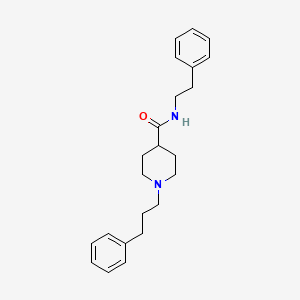
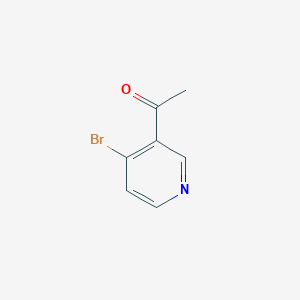
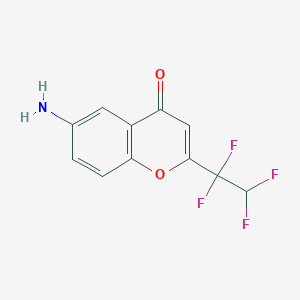
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
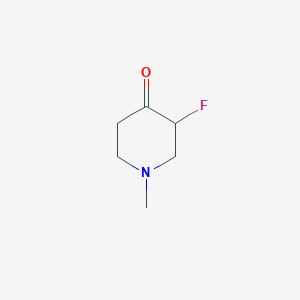
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
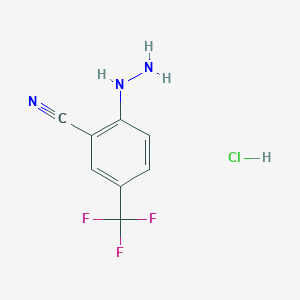
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
![N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B12451095.png)
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12451110.png)
![2-bromo-6-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-4-nitrophenol](/img/structure/B12451111.png)
